2-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide
Description
2-(2-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide is an acetamide derivative characterized by a 2-chlorophenyl group at the α-carbon and a substituted phenyl ring on the amide nitrogen. The nitrogen-attached phenyl group is functionalized with a 4-methoxypiperidin-1-yl moiety, which introduces steric bulk and electronic modulation due to the methoxy group.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-18-10-12-23(13-11-18)17-8-6-16(7-9-17)22-20(24)14-15-4-2-3-5-19(15)21/h2-9,18H,10-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCGVAIKQTUNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl group and a piperidine moiety, which are known to influence its biological activity. The structural formula can be represented as follows:
This compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties, which include good oral bioavailability.
Antimicrobial Activity
Research indicates that chloroacetamides exhibit significant antimicrobial properties. A study highlighted the effectiveness of various N-substituted phenyl chloroacetamides against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .
Table 1: Antimicrobial Activity of Related Chloroacetamides
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| N-(4-chlorophenyl) chloroacetamide | 3.12 | S. aureus |
| N-(3-bromophenyl) chloroacetamide | 6.25 | E. coli |
| N-(4-fluorophenyl) chloroacetamide | 12.5 | C. albicans |
These findings suggest that the presence of halogenated phenyl groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is influenced by the position and type of substituents on the phenyl ring. For instance, compounds with halogen substitutions at the para position demonstrated higher antimicrobial activity due to increased lipophilicity, which aids in cellular uptake .
Figure 1: Structure-Activity Relationship Analysis
- The analysis utilized quantitative structure-activity relationship (QSAR) models to predict the activity based on structural features.
- The results indicated a correlation between lipophilicity and antimicrobial potency.
Study on Antimicrobial Efficacy
In a comprehensive study assessing various chloroacetamides, it was found that:
- Compounds with p-substituted phenyl rings showed superior activity against MRSA.
- The study utilized standard antimicrobial testing protocols against multiple strains, confirming the effectiveness of these compounds in clinical settings .
Inhibition Studies
Another investigation focused on the inhibition of specific enzymes related to bacterial resistance mechanisms. The compound was tested for its ability to inhibit β-lactamase enzymes, which are crucial for bacterial survival against β-lactam antibiotics. Results indicated promising inhibitory effects, suggesting potential for use in combination therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Acetamide Derivatives with Piperazine/Morpholine Substitutions
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12, )
- Structure : Features a 3-chlorophenyl group and a 4-methylpiperazine ring.
- Key Differences : The target compound has a 2-chlorophenyl group (vs. 3-chlorophenyl) and a methoxypiperidine (vs. methylpiperazine).
- Impact : The 2-chlorophenyl position may enhance steric hindrance, while the methoxy group in piperidine increases electron density compared to piperazine’s basic nitrogen. Piperazine derivatives often exhibit higher solubility due to increased polarity .
2-(4-Chlorophenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide (Compound 5l, )
- Structure: Contains a sulfonyl-linked morpholine and a 4-chlorophenylamino group.
- Key Differences: The target compound lacks sulfonyl and amino linkages, instead incorporating a methoxypiperidine directly on the phenyl ring.
- Impact : Sulfonyl groups enhance metabolic stability but may reduce membrane permeability compared to the target’s methoxypiperidine .
Piperidine-Based Analogs
2-(4-Chlorophenyl)-N-[3-chloro-4-(4-propionylpiperazin-1-yl)phenyl]acetamide ()
- Structure : Substituted with a propionylpiperazine on a dichlorophenyl ring.
- Key Differences : The target compound uses methoxypiperidine instead of propionylpiperazine.
- Impact: Propionyl groups introduce hydrophobicity, whereas methoxy groups improve solubility.
N-(2,6-Dichlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide ()
- Structure : A lidocaine analog with a 4-methylpiperidine group.
- Key Differences : The target compound has a methoxy substituent (electron-donating) vs. methyl (electron-neutral).
- Impact: Methoxy groups can enhance hydrogen bonding capacity, influencing receptor interactions.
Heterocyclic and Complex Derivatives
2-(2-Chlorophenyl)-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)acetamide ()
- Structure: Incorporates an oxadiazole-pyrrolidinone scaffold.
- Key Differences : The target compound lacks heterocyclic rings beyond piperidine.
Structural and Property Analysis
Physicochemical Properties
- Melting Points : Analogs in exhibit melting points of 156–227°C, suggesting the target compound is likely a crystalline solid with similar thermal stability.
- Solubility : Methoxy groups (target) enhance water solubility compared to chlorophenyl or trifluoromethyl groups (). Piperidine derivatives generally have lower solubility than piperazines due to reduced polarity .
Electronic and Steric Effects
- Chlorophenyl Position : The 2-chlorophenyl group introduces steric hindrance, which may limit rotational freedom compared to 3- or 4-chloro analogs ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
